

# synthesis of methyl 4-amino-2-hydroxybenzoate from 4-aminosalicylic acid

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## Compound of Interest

Compound Name:	Methyl 4-Amino-2-hydroxybenzoate
Cat. No.:	B1200275

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## A Technical Guide to the Synthesis of Methyl 4-Amino-2-hydroxybenzoate

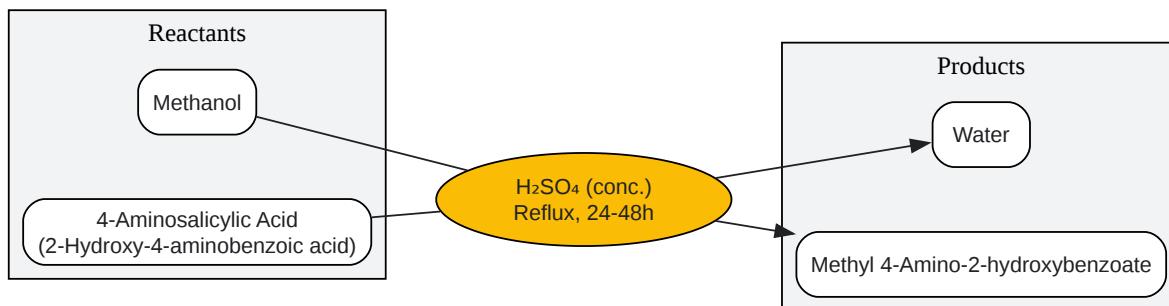
### Introduction

**Methyl 4-amino-2-hydroxybenzoate**, also known as methyl 4-aminosalicylate, is an organic compound with applications as a pharmaceutical intermediate and in the fragrance industry.<sup>[1]</sup> <sup>[2]</sup> It is an ester derivative of 4-aminosalicylic acid, an antitubercular agent.<sup>[2]</sup><sup>[3]</sup> This guide provides an in-depth overview of the synthesis of **methyl 4-amino-2-hydroxybenzoate** from 4-aminosalicylic acid, focusing on a common and effective laboratory method: Fischer-Speier esterification. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and process visualizations.

### Synthesis Pathway: Fischer Esterification

The primary method for synthesizing **methyl 4-amino-2-hydroxybenzoate** is the Fischer esterification of its parent carboxylic acid, 4-aminosalicylic acid. This acid-catalyzed reaction involves treating the carboxylic acid with an excess of alcohol, in this case, methanol, to form the corresponding ester and water.<sup>[4]</sup> Concentrated sulfuric acid is a commonly used catalyst for this process, as it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.<sup>[4]</sup><sup>[5]</sup>

The reaction is an equilibrium, and using methanol as the solvent ensures it is present in large excess, driving the reaction toward the product side.[4]



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Caption: Fischer esterification of 4-aminosalicylic acid.

## Experimental Protocol

The following protocol is a detailed methodology for the synthesis of **methyl 4-amino-2-hydroxybenzoate** based on established laboratory procedures.[5]

### 1. Reaction Setup:

- Suspend 100 g (0.654 moles) of 4-aminosalicylic acid (referred to as 2-hydroxy-4-aminobenzoic acid) in 1 liter of freshly distilled methanol in a suitable reaction vessel.[5]
- Slowly add 50 ml of concentrated sulfuric acid to the suspension while stirring.[5]
- Equip the vessel with a reflux condenser and heat the mixture to reflux under a nitrogen atmosphere.[5]

### 2. Reaction Execution:

- Maintain the reflux for 24 to 48 hours, or until all the solid 4-aminosalicylic acid has dissolved.[5]

### 3. Work-up and Isolation:

- After the reaction is complete, cool the mixture and reduce its volume to approximately 350 ml by evaporation under vacuum.[5]
- Carefully neutralize the concentrated solution with a 33% sodium hydroxide solution, followed by a 1M sodium hydrogen carbonate solution.[5]
- Transfer the neutralized mixture to a separatory funnel and extract the product with diethyl ether (3 x 250 ml).[5]
- Combine the ether layers and wash them sequentially with 1M sodium hydrogen carbonate solution (2 x 50 ml) and water (2 x 50 ml).[5]
- Dry the ether layer over 20 g of anhydrous magnesium sulfate.[5]
- Remove the ether by evaporation under vacuum to yield the crude product.[5]

### 4. Final Purification:

- Dry the resulting solid product in vacuo to obtain the pure **methyl 4-amino-2-hydroxybenzoate**.[5]

## Data Presentation

The quantitative data and physicochemical properties associated with the synthesis are summarized in the tables below for clarity and comparison.

Table 1: Synthesis Reaction Data

Parameter	Value	Reference
Starting Material	4-Aminosalicylic Acid	<a href="#">[5]</a>
Amount of Starting Material	100 g (0.654 mol)	<a href="#">[5]</a>
Reagent	Methanol	<a href="#">[5]</a>
Catalyst	Concentrated H <sub>2</sub> SO <sub>4</sub>	<a href="#">[5]</a>
Reaction Time	24 - 48 hours	<a href="#">[5]</a>
Reaction Temperature	Reflux	<a href="#">[5]</a>
Product Yield (Mass)	67.5 g	<a href="#">[5]</a>

| Product Yield (Percentage) | 62% | [\[5\]](#) |

Table 2: Physicochemical Properties of Reactant and Product

Property	4-Aminosalicylic Acid	Methyl 4-Amino-2-hydroxybenzoate
Molecular Formula	C <sub>7</sub> H <sub>7</sub> NO <sub>3</sub> <a href="#">[6]</a>	C <sub>8</sub> H <sub>9</sub> NO <sub>3</sub> <a href="#">[5]</a>
Molecular Weight	153.14 g/mol <a href="#">[6]</a>	167.16 g/mol
Appearance	White to cream-colored crystalline powder <a href="#">[3]</a>	White crystalline powder <a href="#">[1][5]</a>
Melting Point	Decomposes	120° - 122° C <a href="#">[5]</a>

| Solubility | Slightly soluble in water; Soluble in dilute NaOH[\[3\]](#) | Slightly soluble in water[\[1\]](#) |

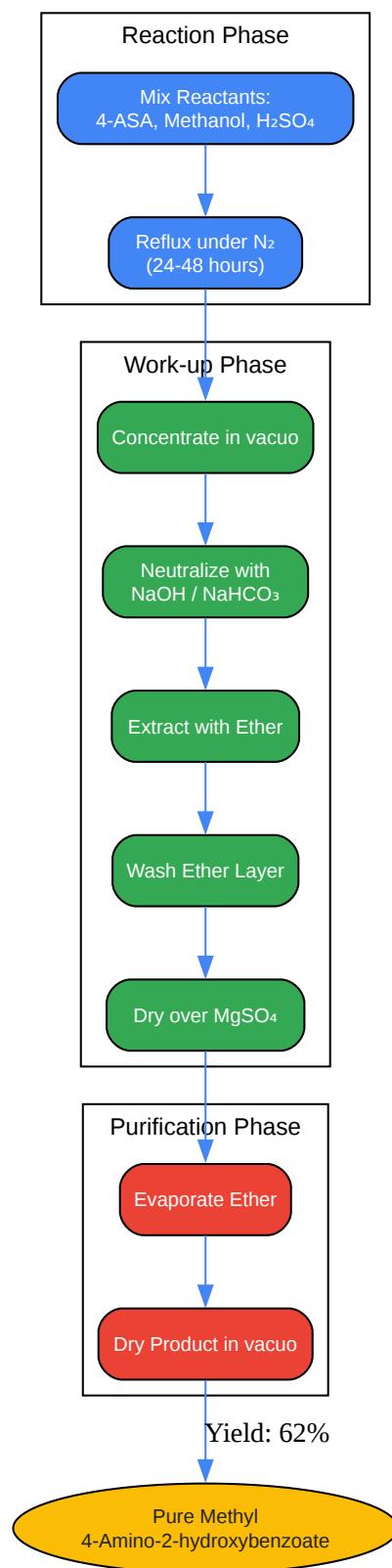
### Characterization

The identity and purity of the synthesized **methyl 4-amino-2-hydroxybenzoate** can be confirmed through various analytical techniques. The reported melting point of the product is 120°-122° C.[\[5\]](#) Furthermore, elemental analysis provides confirmation of the empirical formula. For the described synthesis, the expected elemental composition for C<sub>8</sub>H<sub>9</sub>NO<sub>3</sub> is C: 57.48%, H:

5.39%, and N: 8.38%.<sup>[5]</sup> The experimental findings were C: 57.57%, H: 5.41%, and N: 8.22%, which are in close agreement with the calculated values.<sup>[5]</sup>

## Process Workflow

The overall workflow from reaction setup to final product purification involves several distinct stages, as illustrated in the diagram below.

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Caption: Experimental workflow for the synthesis.

## Conclusion

The synthesis of **methyl 4-amino-2-hydroxybenzoate** from 4-aminosalicylic acid via Fischer esterification is a well-documented and reproducible method. By carefully controlling reaction conditions and following a systematic work-up procedure, the target compound can be obtained in good yield and high purity.<sup>[5]</sup> This guide provides the necessary technical details, including a step-by-step protocol and critical data points, to aid researchers in the successful synthesis of this valuable compound.

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